molecular formula C40H40FeP2 B14804500 (R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethylbis(3,5-dimethylphenyl)phosphine

(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethylbis(3,5-dimethylphenyl)phosphine

Cat. No.: B14804500
M. Wt: 638.5 g/mol
InChI Key: OLJPSMBPGNWVEN-UHFFFAOYSA-N
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Description

®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethylbis(3,5-dimethylphenyl)phosphine is a chiral phosphine ligand widely used in asymmetric catalysis. Its unique structure, featuring both planar and central chirality, makes it an essential compound in various chemical reactions, particularly in the field of organometallic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethylbis(3,5-dimethylphenyl)phosphine involves several steps. One common method includes the intramolecular asymmetric C–H arylation of indene-fused ferrocenes, followed by diastereoselective phosphination . This process yields the chiral ferrocenyl phosphines with high enantioselectivity and diastereoselectivity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The focus is on maintaining high purity and enantioselectivity while ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethylbis(3,5-dimethylphenyl)phosphine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as hydrosilanes for reduction . The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and various metal-phosphine complexes, which are crucial in catalysis and other applications .

Scientific Research Applications

®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethylbis(3,5-dimethylphenyl)phosphine is extensively used in scientific research, particularly in:

Mechanism of Action

The mechanism by which ®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethylbis(3,5-dimethylphenyl)phosphine exerts its effects involves the formation of metal-ligand complexes. These complexes facilitate various catalytic processes by stabilizing transition states and lowering activation energies. The molecular targets include various metal centers, and the pathways involve coordination and activation of substrates .

Properties

Molecular Formula

C40H40FeP2

Molecular Weight

638.5 g/mol

InChI

InChI=1S/C23H26P.C17H14P.Fe/c1-16-10-17(2)13-22(12-16)24(20(5)21-8-6-7-9-21)23-14-18(3)11-19(4)15-23;1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h6-15,20H,1-5H3;1-14H;

InChI Key

OLJPSMBPGNWVEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][CH]3)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.[Fe]

Origin of Product

United States

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